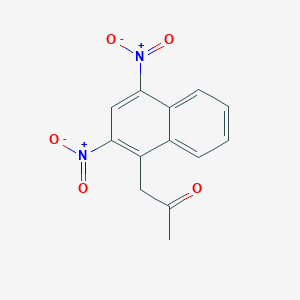![molecular formula C32H54O7S B14266149 3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid CAS No. 159467-97-7](/img/structure/B14266149.png)
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid is an organic compound with the molecular formula C33H54O6S It is characterized by its complex structure, which includes a benzene ring substituted with two dodecyloxycarbonyl groups and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with dodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonic acid group makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with amino acid residues, affecting the structure and function of proteins. Additionally, the ester groups can undergo hydrolysis, releasing dodecanol, which can further interact with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(dodecyloxy)benzoic acid: Similar structure but lacks the sulfonic acid group.
1,4-Bis(decyloxy)benzene: Contains decyloxy groups instead of dodecyloxycarbonyl groups.
Uniqueness
3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid is unique due to the presence of both ester and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
159467-97-7 |
|---|---|
Molekularformel |
C32H54O7S |
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
3,4-bis(dodecoxycarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C32H54O7S/c1-3-5-7-9-11-13-15-17-19-21-25-38-31(33)29-24-23-28(40(35,36)37)27-30(29)32(34)39-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3,(H,35,36,37) |
InChI-Schlüssel |
XECWCTBVEXDTOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)O)C(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)


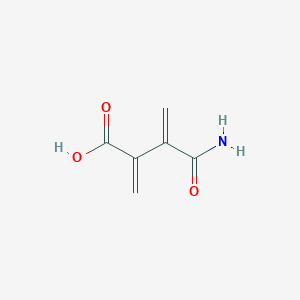
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
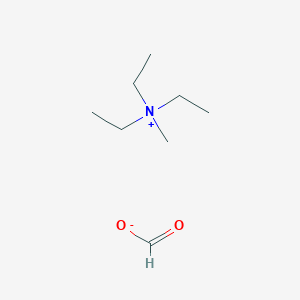
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
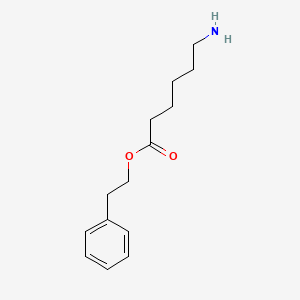
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
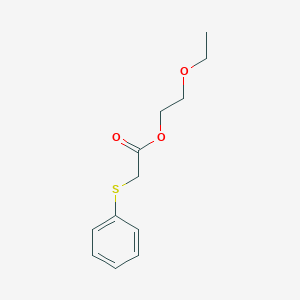
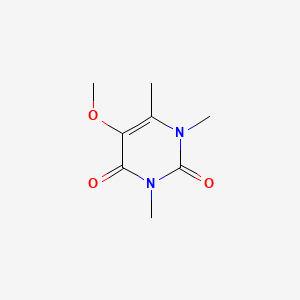
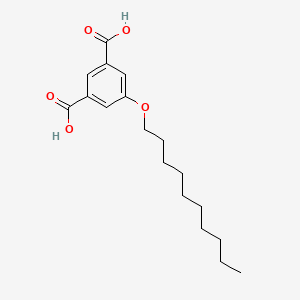
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
